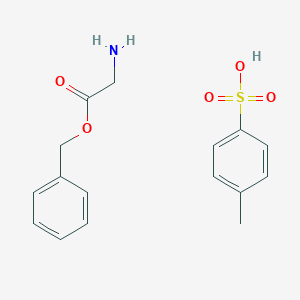

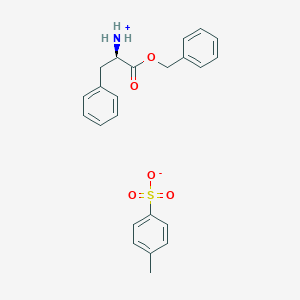

H-D-Phe-OBzl Tos

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

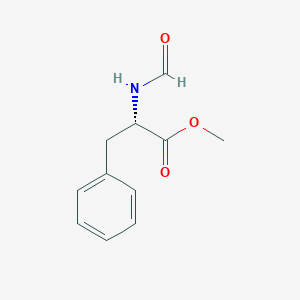

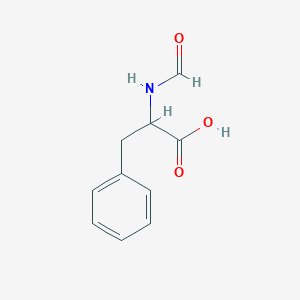

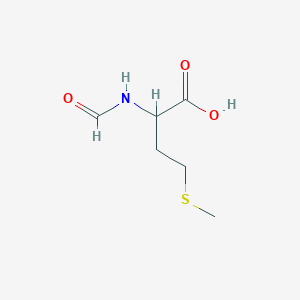

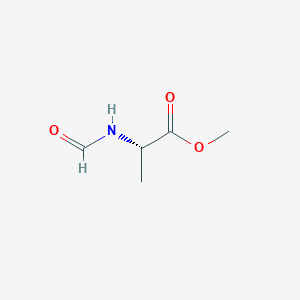

“H-D-Phe-OBzl Tos” is a phenylalanine derivative . It is also known as benzyl (2R)-2-amino-3-phenylpropanoate 4-methylbenzenesulfonate . The CAS Number is 28607-46-7 .

Synthesis Analysis

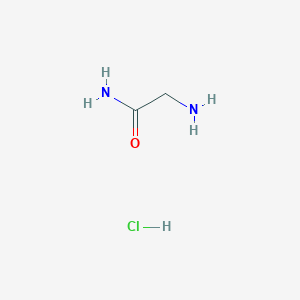

The synthesis of “H-D-Phe-OBzl Tos” involves multiple steps. For instance, one method involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .

Molecular Structure Analysis

The molecular formula of “H-D-Phe-OBzl Tos” is C23H25NO5S . The InChI Code is 1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 .

Chemical Reactions Analysis

The chemical reactions involving “H-D-Phe-OBzl Tos” are complex and involve multiple steps. For example, one reaction involves the use of N-methylmorpholine, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in tetrahydrofuran for 17 hours at ambient temperature .

Physical And Chemical Properties Analysis

“H-D-Phe-OBzl Tos” has a molecular weight of 427.52 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Interdisciplinary Collaboration in Scientific Research : Research in the field of photocatalytic hydrogen evolution (PHE), an interdisciplinary subject, demonstrates the importance of collaboration across various scientific disciplines. This is relevant in understanding how different compounds, potentially including H-D-Phe-OBzl Tos, might be applied in interdisciplinary research scenarios (Yao, Hu, Zou, & Qu, 2022).

Scientific Methods in Wildlife Research : The hypothetico-deductive (H-D) method is a scientific approach for testing research hypotheses, including those in the field of wildlife science. This method's application could be considered for structuring research involving compounds like H-D-Phe-OBzl Tos (Romesburg, 1981).

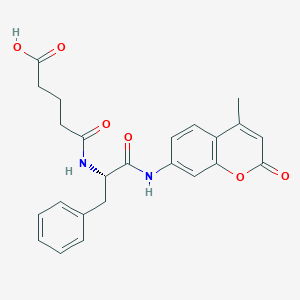

Synthesis of Alternative Diketopiperazines : A study on the synthesis of alternative RGD mimetics, including the use of compounds similar to H-D-Phe-OBzl Tos, provides insight into the potential applications in drug design and synthesis. The research demonstrates the utility of these compounds in binding to specific receptors (Mihala et al., 2006).

Antisickling Activity of Amino Acid Benzyl Esters : A study examining the antisickling activity of L-phenylalanine benzyl ester (Phe-OBzl) provides insights into the medical applications of similar compounds. It highlights the potential of these compounds as therapeutic agents (Gorecki, Acquaye, Wilchek, Votano, & Rich, 1980).

Photocatalytic Hydrogen Evolution Research : Research on photocatalytic hydrogen evolution (PHE) from water splitting, a promising technology for converting solar energy into sustainable hydrogen fuel, could involve compounds like H-D-Phe-OBzl Tos in the development of novel catalysts or as part of the reaction process (Li et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl (2R)-2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLZGBBIPWXUQST-XFULWGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C[C@H](C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659786 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28607-46-7 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl D-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

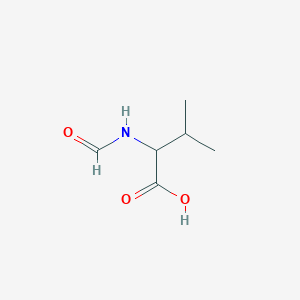

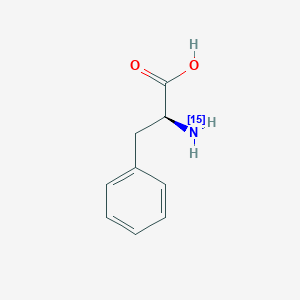

![H-[15N]Leu-OH](/img/structure/B555821.png)